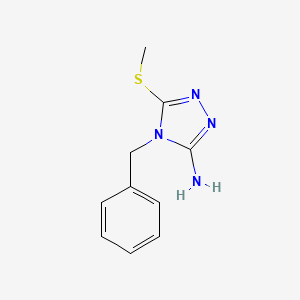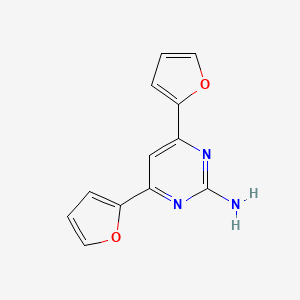
6-chloro-8-ethyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-8-ethyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-chloro-8-ethyl-7H-purine can be synthesized through various synthetic routes. One common method involves the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . Another approach involves the regioselective functionalization of the purine scaffold at positions 8, 6, and 2 via zinc and magnesium intermediates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-8-ethyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or alkyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cyanation Reactions: The compound can be cyanated to form 8-cyanated purine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and amines, with reaction conditions involving solvents like DMSO and catalysts such as palladium.
Cyanation Reactions: Reagents like TMSCN and triflic anhydride are used, with base-mediated elimination of trifluoromethanesulfonic acid.
Major Products Formed
9-alkylpurines: Formed via alkylation with various substituted alkyl halides.
8-cyanated purine derivatives: Formed through direct regioselective C-H cyanation.
Applications De Recherche Scientifique
6-chloro-8-ethyl-7H-purine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-chloro-8-ethyl-7H-purine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or proteins by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloropurine: A closely related compound with a chlorine atom at the 6th position but without the ethyl group at the 8th position.
8-cyanopurine: A derivative with a cyano group at the 8th position instead of an ethyl group.
6-chloro-9H-purine: Another similar compound with a chlorine atom at the 6th position and various substitutions at the 9th position.
Uniqueness
6-chloro-8-ethyl-7H-purine is unique due to the presence of both a chlorine atom at the 6th position and an ethyl group at the 8th position
Propriétés
Numéro CAS |
92001-53-1 |
|---|---|
Formule moléculaire |
C7H7ClN4 |
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
6-chloro-8-ethyl-7H-purine |
InChI |
InChI=1S/C7H7ClN4/c1-2-4-11-5-6(8)9-3-10-7(5)12-4/h3H,2H2,1H3,(H,9,10,11,12) |
Clé InChI |
PNSVJHYYAASBNE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(N1)C(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo-](/img/structure/B12114806.png)
![7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12114810.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide](/img/structure/B12114812.png)
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B12114814.png)

![3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12114821.png)
![5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12114827.png)
![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12114830.png)

![Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate](/img/structure/B12114836.png)
![5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12114842.png)

![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B12114850.png)

